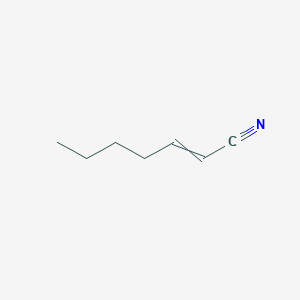

Hept-2-enenitrile

Description

Positional Significance within Unsaturated Nitrile Chemical Space

The position of the double bond in Hept-2-enenitrile is crucial to its chemical behavior. As an α,β-unsaturated nitrile, the double bond is conjugated with the electron-withdrawing nitrile group. This conjugation results in the delocalization of π-electrons across the C=C-C≡N system, which significantly influences the molecule's reactivity. duq.edu

This electronic arrangement makes the β-carbon (carbon 3) susceptible to nucleophilic attack in what is known as a Michael addition reaction. wikipedia.orgmdpi.comnih.gov This reactivity is a key feature that distinguishes it from its non-conjugated isomers, such as Hept-3-enenitrile or Hept-6-enenitrile, where the double bond and nitrile group are isolated and largely react independently of one another. The electrophilicity of the β-carbon in this compound is a direct consequence of the resonance stabilization of the resulting carbanion, a feature absent in its non-conjugated counterparts.

Furthermore, the steric environment around the reactive sites is influenced by the position of the double bond. In this compound, the linear geometry of the nitrile group and the planar nature of the double bond create a specific spatial arrangement that can influence the stereochemical outcome of reactions.

Foundational Relevance in Synthetic Methodologies

This compound serves as a versatile starting material and intermediate in a variety of synthetic transformations, leading to the formation of diverse molecular architectures.

Synthesis of this compound:

Several methods have been developed for the synthesis of α,β-unsaturated nitriles like this compound. A common approach involves the dehydration of aldoximes. google.com For instance, the oxime derived from hept-2-enal can be dehydrated to yield this compound. Another prevalent method is the Wittig-type reaction or Horner-Wadsworth-Emmons reaction, where a phosphonate (B1237965) carbanion containing a nitrile group reacts with an aldehyde (in this case, pentanal) to form the α,β-unsaturated nitrile. Stereoselective methods have also been developed to control the geometry of the double bond, leading to either the (E) or (Z) isomer. nih.gov

Applications in Synthesis:

The true value of this compound lies in its utility as a building block. The conjugated system allows for a range of transformations:

Michael Addition: As previously mentioned, the β-carbon is a prime target for nucleophiles, including organocuprates, enamines, and other stabilized carbanions. This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Cycloaddition Reactions: The double bond in this compound can participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to cyclic and heterocyclic systems. longdom.org

Reduction: The nitrile group can be reduced to a primary amine, while the double bond can be hydrogenated. Selective reduction of one functional group in the presence of the other allows for the synthesis of a variety of bifunctional compounds.

Heterocyclic Synthesis: The reactivity of both the nitrile and the double bond makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyridines and pyrimidines. longdom.org

Historical Trajectories and Current Research Impetus

The synthesis of aliphatic nitriles has been a subject of chemical investigation for over a century, with early methods often involving the dehydration of amides or the reaction of alkyl halides with cyanide salts. google.com The development of methods for the synthesis of unsaturated nitriles followed, driven by their utility in polymerization and as synthetic intermediates. While the specific first synthesis of this compound is not prominently documented in easily accessible historical records, the general methods for producing such compounds were established by the mid-20th century.

The current research impetus for this compound and related α,β-unsaturated nitriles is strong, particularly in the fields of medicinal chemistry and materials science. The nitrile group is a common pharmacophore in many drug molecules, valued for its ability to participate in hydrogen bonding and other polar interactions with biological targets. nih.gov The unsaturated backbone of this compound provides a scaffold that can be readily functionalized to create libraries of compounds for drug discovery. For instance, the Michael acceptor properties of α,β-unsaturated nitriles are exploited in the design of covalent inhibitors for various enzymes. nih.gov

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of unsaturated nitriles. nih.govbeilstein-archives.orgrsc.org Furthermore, the unique electronic properties of these molecules are being explored in the development of new materials with specific optical or electronic properties. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the ongoing quest for novel molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

hept-2-enenitrile |

InChI |

InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h5-6H,2-4H2,1H3 |

InChI Key |

JAIOXBDVPQJCCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Hept 2 Enenitrile Systems

Construction of the Carbon Skeleton Bearing the Nitrile Moiety

The formation of the carbon framework is a critical step in the synthesis of hept-2-enenitrile. pharmacy180.comlibretexts.org This process often involves carbon-carbon bond-forming reactions that establish the seven-carbon chain with the necessary unsaturation.

Nucleophilic Addition Approaches to α,β-Unsaturated Nitriles

Nucleophilic addition reactions are a cornerstone in the synthesis of α,β-unsaturated nitriles. wikipedia.orgrsc.org These methods typically involve the addition of a nucleophile to an electrophilic carbon, often in a conjugated system, to build the desired molecular structure. wikipedia.orglibretexts.org

Organometallic reagents play a crucial role in the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, which can be precursors to α,β-unsaturated nitriles. wikipedia.orglibretexts.org Gilman reagents (lithium diorganocopper reagents) are particularly effective for this transformation, adding an alkyl or aryl group to the β-position of an enone system. pressbooks.pubopenstax.org This approach allows for the construction of the carbon skeleton prior to the formation or introduction of the nitrile group. The reaction of a lithium dialkylcuprate with an appropriate α,β-unsaturated aldehyde or ketone, followed by subsequent functional group manipulation, can lead to the this compound skeleton. For instance, the reaction of a lithium dibutylcuprate with an α,β-unsaturated carbonyl compound can introduce the butyl group necessary for the this compound backbone. psu.edu

The general mechanism involves the attack of the organocuprate at the β-carbon of the conjugated system, forming an enolate intermediate. This enolate is then typically protonated during workup to yield the saturated ketone, which can be further elaborated to the target nitrile. libretexts.orgpressbooks.pub

Table 1: Examples of Organometallic Conjugate Additions

| Organometallic Reagent | Substrate | Product | Reference |

| Lithium dialkylcopper | α,β-Unsaturated Ketone | β-Alkylated Ketone | pressbooks.pub |

| Phenylboronic acid/Rhodium catalyst | Cyclohexenone | (R)-3-phenyl-cyclohexanone | wikipedia.org |

| Diethylaluminum cyanide | α,β-Unsaturated Ketone | 1,4-Keto-nitrile | wikipedia.org |

This table presents examples of organometallic reagents used in conjugate addition reactions, which are foundational for synthesizing the carbon skeleton of molecules like this compound.

The formation of cyanohydrins from aldehydes or ketones provides a direct route to introduce the nitrile group. amazonaws.combeilstein-journals.orggoogle.com These cyanohydrins can then be derivatized to form α,β-unsaturated nitriles. One common method involves the reaction of an enone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to form a cyanohydrin. beilstein-journals.orgrsc.org Subsequent elimination of water or another leaving group from the cyanohydrin intermediate yields the desired α,β-unsaturated nitrile.

For example, the reaction of an appropriate six-carbon aldehyde or ketone with a cyanide source would form the corresponding cyanohydrin. This intermediate, upon dehydration, would yield this compound. The stereochemical outcome of the elimination step can often be controlled by the reaction conditions. Enone cyanohydrin diethyl phosphates have been shown to react with organocopper reagents to produce (Z)-predominant alk-2-enenitriles. psu.edu

Table 2: Cyanohydrin Formation and Derivatization

| Carbonyl Compound | Cyanide Source | Intermediate | Product | Reference |

| Aldehyde/Ketone | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin | α,β-Unsaturated Nitrile | beilstein-journals.orgrsc.org |

| Aldehyde | Ethyl cyanoformate | Cyanohydrin | α,β-Unsaturated Nitrile | beilstein-journals.org |

| Enone | Diethylaluminum cyanide | 1,4-Keto-nitrile | Not applicable | wikipedia.org |

This table illustrates different cyanide sources and their application in forming cyanohydrins, which are key intermediates in the synthesis of this compound.

Olefination and Elimination Reactions

Olefination and elimination reactions provide powerful and direct methods for the construction of the carbon-carbon double bond in α,β-unsaturated nitriles. researchgate.netresearchgate.net

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are widely used for the synthesis of alkenes from carbonyl compounds. pressbooks.publumenlearning.comwikipedia.orgmasterorganicchemistry.com These reactions are particularly valuable for creating the double bond in this compound with control over its stereochemistry.

In the Wittig reaction, a phosphonium (B103445) ylide reacts with an aldehyde or ketone to form an alkene. organic-chemistry.org For the synthesis of this compound, an appropriate five-carbon aldehyde (pentanal) could be reacted with a cyanomethylenetriphenylphosphorane ylide. The geometry of the resulting alkene is dependent on the nature of the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, simplifying purification. researchgate.netcolab.ws The HWE reaction typically favors the formation of the (E)-isomer of the α,β-unsaturated nitrile. researchgate.netidexlab.com A mild and practical procedure for the HWE olefination uses lithium hydroxide (B78521) and α-cyano phosphonates to synthesize α,β-unsaturated nitriles. researchgate.netcolab.ws The reaction of diethyl (cyanomethyl)phosphonate with an appropriate aldehyde in the presence of a base is a common strategy. acs.org

Table 3: Wittig and HWE Reaction Parameters for α,β-Unsaturated Nitrile Synthesis

| Reaction Type | Carbonyl Substrate | Ylide/Phosphonate | Base | Typical Product Stereochemistry | Reference |

| Wittig | Aldehyde/Ketone | Phosphonium Ylide | Strong base (e.g., n-BuLi) | Z-alkene (with unstabilized ylides) | organic-chemistry.org |

| HWE | Aldehyde/Ketone | Diethyl (cyanomethyl)phosphonate | LiOH | E-alkene | researchgate.netcolab.ws |

| HWE | Aldehyde | (o-tBuC6H4O)2P(O)CH2CN | t-BuOK | Z-alkene | idexlab.com |

This table compares the key components and outcomes of the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated nitriles like this compound.

The dehydration of primary amides is a fundamental method for the synthesis of nitriles. nih.govresearchgate.net When applied to α,β-unsaturated amides, this reaction directly yields the corresponding α,β-unsaturated nitriles. Various dehydrating agents can be employed for this transformation, ranging from classical reagents like phosphorus pentoxide and thionyl chloride to milder, more modern catalytic systems. nih.gov

Recent advancements have led to the development of catalytic dehydration methods using transition metals like palladium and other reagents that operate under mild conditions. nih.govscirp.org For example, a palladium-catalyzed dehydration of various amides, including α,β-unsaturated amides, has been reported. nih.gov Another approach involves the use of triflic anhydride (B1165640) in combination with 2-fluoropyridine (B1216828) for the effective dehydration of amides to nitriles under mild conditions. researchgate.net These methods offer compatibility with a range of functional groups. researchgate.netnih.gov

Dehydrohalogenation Pathways

Dehydrohalogenation is a fundamental method for creating carbon-carbon double bonds. In the context of synthesizing this compound, this involves the elimination of a hydrogen halide (HX) from a halogenated heptanenitrile (B1581596) precursor. The process typically requires a base to abstract a proton from the α-carbon, initiating the elimination of the β-halogen to form the alkene.

A related and effective strategy involves the elimination of magnesium oxide (MgO) from β-hydroxynitriles. researchgate.netresearchgate.net This method proceeds by deprotonating a β-hydroxynitrile with an excess of a Grignard reagent like methylmagnesium chloride (MeMgCl), which generates a dianion intermediate that readily eliminates MgO to yield the α,β-unsaturated nitrile. researchgate.net This approach is particularly effective for producing sterically hindered α,β-unsaturated nitriles. researchgate.net For this compound, the required precursor would be 3-hydroxyheptanenitrile.

Furthermore, α,β-dihalopropanoate derivatives can undergo selective dehydrohalogenation to form α-haloacrylate analogues in the presence of dimethyl sulfoxide (B87167) (DMSO) under mild, base-free conditions. organic-chemistry.org This suggests that a dihalogenated heptanenitrile could similarly serve as a precursor to a halo-substituted heptenenitrile, which could then be further modified.

Introduction and Functionalization of the Nitrile Group

The introduction of the cyano (–C≡N) group is a critical step in the synthesis of this compound. This can be accomplished through direct cyanation using various cyanide sources or via oxidative methods.

Cyano-functionalization via Cyanide Sources

A variety of methods exist for introducing a nitrile functional group onto a carbon framework using cyanide-donating reagents.

From Alkenes and Alkynes : The direct hydrocyanation of alkenes with hydrogen cyanide (HCN), often catalyzed by nickel complexes, is a primary industrial method for producing nitriles. wikipedia.org For this compound, this would involve the addition of HCN across a double bond in a heptene (B3026448) precursor. However, due to the high toxicity of HCN, laboratory syntheses often employ alternative cyanide sources. wikipedia.orgwikipedia.org A copper-catalyzed approach allows for the synthesis of α,β-unsaturated nitriles from gem-dibromoolefins using sodium cyanide (NaCN) as the cyanide source. rsc.org Another strategy involves the hydroboration of terminal alkynes, followed by a reaction with copper(I) cyanide, which yields isomerically pure (E)-α,β-unsaturated nitriles. rsc.org

From Carbonyls and Halides : Aldehydes can be reacted with bromoacetonitrile, promoted by reagents like tri-n-butylphosphine and zinc, to form α,β-unsaturated nitriles. researchgate.net Additionally, the reaction of 1-halo-1-chalcogenoalkenes with copper(I) cyanide (CuCN) in a solvent like N-methyl-2-pyrrolidone (NMP) can produce α,β-unsaturated nitriles, although this may result in a mixture of E/Z isomers. scielo.brscielo.br

Alternative Cyanide Donors : Safer, modern cyanide sources include trimethylsilyl cyanide (TMSCN) and cyanobenziodoxol. ehu.eussioc-journal.cn TMSCN can be used in conjunction with other reagents to add the cyano group, while cyanobenziodoxol serves as a stable and less hazardous alternative for photoredox catalytic α-cyanation reactions. ehu.eussioc-journal.cn

The following table summarizes various cyanation methods applicable to the synthesis of unsaturated nitriles.

| Method | Precursor Type | Cyanide Source | Catalyst/Reagent | Typical Yield | Ref |

| Debrominative Cyanation | gem-dibromoolefin | NaCN | Cu₂O, L-proline | 62–86% | rsc.org |

| Hydroboration-Cyanation | Terminal alkyne | CuCN | Dicyclohexylborane, Cu(OAc)₂ | Good | rsc.org |

| Vinylic Substitution | 1-Halo-1-chalcogenoalkene | CuCN | NMP (solvent) | 60% | scielo.br |

| Aldehyde Condensation | Aldehyde | Bromoacetonitrile | Tri-n-butylphosphine, Zinc | Moderate to Excellent | researchgate.net |

| Oxidative Cyanation | Alkene | Cyanobenziodoxol | Ir photocatalyst | Good to Excellent | sioc-journal.cn |

Oxidative Cyanation Methods

Oxidative cyanation provides a direct route to α,β-unsaturated nitriles from alkenes by concurrently introducing the nitrile group and forming the double bond.

One notable method involves a copper-catalyzed, regioselective oxidative cyanation of both conjugated and non-conjugated alkenes. nih.gov This reaction utilizes a homogeneous copper catalyst and a fluorine-based oxidant (F⁺) to generate branched alkenyl nitriles, which can be difficult to access through other means. nih.gov The proposed mechanism may involve a high-valent Cu(III) intermediate. nih.gov

Another approach employs a manganese oxide (MnOₓ) catalyst for the tandem oxidative cleavage and ammoxidation of unsaturated hydrocarbons. nih.govacs.org By adjusting the reaction conditions, this system can be tuned to achieve the direct cyanation of alkenes, providing access to sterically hindered nitriles using oxygen as the oxidant and ammonia (B1221849) as the nitrogen source. nih.govacs.org Furthermore, ruthenium-catalyzed oxidative cyanation of tertiary amines using sources like sodium cyanide with an oxidant such as hydrogen peroxide has been developed, showcasing another facet of oxidative methods in nitrile synthesis. beilstein-journals.org

Stereochemical Control in this compound Synthesis

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, this involves managing the geometry of the double bond (E/Z isomerism) and, for substituted analogs, controlling chirality (enantio- and diastereoselectivity).

Enantioselective and Diastereoselective Synthetic Routes

Achieving stereocontrol in the synthesis of chiral nitriles often relies on asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis : Enantioselective synthesis can be achieved through methods like the copper(II)-catalyzed asymmetric boron conjugate addition to α,β-unsaturated nitriles, which allows for the creation of chiral β-boryl nitriles with high enantioselectivity. beilstein-journals.org Biocatalytic approaches, using enzymes such as lipases or hydroxynitrile lyases (HNLs), offer green and highly selective routes. bohrium.com These enzymes can perform kinetic resolutions of racemic mixtures or catalyze asymmetric reactions like the Henry reaction to produce chiral precursors. bohrium.com

Chelation-Controlled Additions : For precursors like unsaturated oxo-nitriles, chelation-controlled conjugate additions of Grignard reagents can proceed with excellent diastereoselectivity. acs.org The stereochemical outcome is dictated by the formation of a transient complex between the substrate and the reagent, which directs the nucleophilic attack from a specific face. acs.org

Chiral Auxiliaries : Chiral oxazolidinones can be used as auxiliaries to direct the diastereoselective cycloaddition of nitrile ylides, leading to chiral products with high stereoselectivity, often without the need for a Lewis acid catalyst. researchgate.net

The table below highlights findings from stereoselective syntheses relevant to chiral nitrile formation.

| Method | Substrate Type | Catalyst/Reagent | Stereochemical Outcome | Ref |

| Asymmetric β-borylation | α,β-Unsaturated nitrile | Chiral Cu(II) complex | Good to high enantioselectivity | beilstein-journals.org |

| Conjugate Addition | α,β-Unsaturated oxo-nitrile | Grignard reagents | High diastereoselectivity | acs.org |

| Cycloaddition | α-Iminonitrile | Chiral organocatalyst | High enantio- and diastereoselectivity | nih.gov |

| Hydrocyanation | Chiral Nitrone | Diethylaluminum cyanide | High diastereoselectivity | acs.org |

Geometric Isomer Control (E/Z Selectivity)

The geometry of the C2=C3 double bond in this compound is crucial and can be controlled through careful selection of the synthetic methodology.

E-Isomer Synthesis : The synthesis of isomerically pure (E)-α,β-unsaturated nitriles can be achieved via the hydroboration of terminal alkynes, followed by a reaction with copper(I) cyanide. rsc.org This method offers high stereoselectivity for the E-isomer.

Z-Isomer Synthesis : Conversely, (Z)-predominant α,β-unsaturated nitriles can be synthesized from enone cyanohydrin diethyl phosphates. psu.edu The reaction of these precursors with various organocopper reagents proceeds regioselectively and stereoselectively via an Sₙ2' process to yield the (Z)-isomer as the major product. psu.edu

Mixtures and Analysis : Some methods inherently produce mixtures of E and Z isomers. For example, the reaction of 1-halo-1-chalcogenoalkenes with CuCN often results in low stereoselectivity. scielo.brscielo.br In such cases, the determination of the major isomer and the E/Z ratio can be accomplished using NMR spectroscopy, by analyzing the coupling constants (³J(C-H)) between the vinylic proton and the nitrile carbon. scielo.br A larger coupling constant is typically observed for the E-isomer where the vinylic hydrogen and cyano group are anti-periplanar. scielo.br

Stereochemical Inversion and Retention Mechanisms

The stereochemical outcome of a chemical reaction is of paramount importance in modern organic synthesis, particularly in the preparation of biologically active molecules and advanced materials where specific stereoisomers are often required. In the synthesis of this compound and related unsaturated nitrile systems, the control over the geometry of the double bond (E/Z isomerism) and the configuration of any adjacent stereocenters is a critical challenge. The stereochemical course of a reaction can proceed through mechanisms that result in either the inversion of configuration at a stereocenter, the retention of configuration, or racemization. Understanding and controlling these mechanisms is fundamental to achieving a desired stereoselective synthesis.

Mechanisms of Stereochemical Retention

Retention of configuration implies that a reaction at a chiral center proceeds without changing the spatial arrangement of the ligands. While less common than inversion, several powerful synthetic methodologies achieve this outcome, often through a sequence of two consecutive inversions or through mechanisms that avoid breaking the bond to the chiral center directly.

The synthetic utility of this method is broad, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds with high stereochemical fidelity. acs.orguwindsor.ca The choice of chiral ligands on the palladium catalyst can influence the enantioselectivity of the reaction, especially when dealing with prochiral nucleophiles or meso-substrates. acs.org

Another context where retention is observed is in the alkylation of certain C-metalated nitriles. The stereochemical integrity of metalated nitriles can be highly dependent on the counter-ion and reaction conditions. C-magnesiated nitriles, for instance, generated from chelation-controlled conjugate additions, can act as chiral nucleophiles. duq.edu The subsequent alkylation of these intermediates can proceed with either retention or inversion of configuration, a phenomenon that is highly dependent on the nature of the electrophile used. duq.edu

Mechanisms of Stereochemical Inversion

Stereochemical inversion is a common outcome in reactions involving a single SN2 (bimolecular nucleophilic substitution) step. In this mechanism, a nucleophile attacks the substrate from the side opposite to the leaving group (backside attack). This concerted process forces the stereocenter to "invert" its configuration, much like an umbrella turning inside out in the wind.

In the context of synthesizing chiral nitriles, an SN2 reaction can be employed by reacting a suitable chiral electrophile, such as an alkyl halide or a sulfonate, with a cyanide nucleophile. For instance, the conversion of a chiral alcohol into a nitrile with inversion of configuration can be achieved by first converting the alcohol into a good leaving group (e.g., a tosylate) with retention of configuration, followed by an SN2 reaction with sodium cyanide, which proceeds with inversion.

Diastereoselective Alkylation using Chiral Auxiliaries

A powerful and widely used strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the approach of a reactant to one of the two faces of a prochiral center, leading to the preferential formation of one diastereomer. williams.edu

For the synthesis of chiral α-substituted nitriles, a carboxylic acid precursor can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. williams.edu The resulting imide can be deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to attack from the less sterically hindered face. williams.edu This results in a highly diastereoselective alkylation. After the desired stereocenter has been set, the chiral auxiliary can be cleaved to reveal the chiral nitrile or a precursor like a chiral carboxylic acid or amide, which can then be converted to the nitrile. The high degree of diastereoselectivity achievable with this method is a testament to its reliability in asymmetric synthesis.

The following table presents representative data for the diastereoselective alkylation of an N-acylated oxazolidinone, a common strategy for establishing stereocenters that can be subsequently converted to nitrile-containing compounds.

| Electrophile (R-X) | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|

| Allyl Iodide | NaN(TMS)₂ | 98:2 | >90 | williams.edu |

| Benzyl Bromide | NaN(TMS)₂ | >99:1 | 95 | williams.edu |

Similarly, chiral auxiliaries derived from amino acids, like pseudoephedrine, can be used to synthesize chiral amides. Diastereoselective alkylation of the enolates of these amides, followed by hydrolysis and conversion of the resulting carboxylic acid to a nitrile, provides a route to enantiomerically enriched nitriles. harvard.edu

The following table shows data for the highly diastereoselective alkylation of pseudoephedrine amides.

| Alkyl Halide (R-X) | Diastereomeric Excess (de %) | Yield (%) | Reference |

|---|---|---|---|

| Methyl Iodide | ≥95 | 88 | harvard.edu |

| Ethyl Iodide | ≥95 | 83 | harvard.edu |

| n-Butyl Iodide | ≥95 | 70 | harvard.edu |

| Benzyl Bromide | ≥95 | 80 | harvard.edu |

These examples underscore the power of substrate-controlled methods in achieving high levels of stereoselectivity. The predictable nature of these reactions, governed by steric and electronic factors imposed by the chiral auxiliary, makes them a cornerstone of modern asymmetric synthesis.

Mechanistic Investigations of Hept 2 Enenitrile Reactivity

Reaction Pathways and Intermediates

Pericyclic Reactions and Cycloadditions (e.g., [3+2], [2+2])

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the continuous reorganization of electrons. libretexts.orgwomengovtcollegevisakha.ac.in Cycloadditions, a major subclass of pericyclic reactions, involve the joining of two or more unsaturated molecules to form a ring. libretexts.orglibretexts.org While specific studies on Hept-2-enenitrile are not extensively documented, research on analogous α,β-unsaturated nitriles, particularly those with additional electron-withdrawing groups, provides significant insight into its potential reactivity.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. mdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile. Due to the electron-deficient nature of its double bond, this compound is expected to act as a competent dipolarophile. Studies on related compounds, such as (2E)-3-aryl-2-nitroprop-2-enenitriles, have shown their participation in non-catalyzed [3+2] cycloadditions. growingscience.com The mechanism of these reactions can be complex, with possibilities including polar one-step or stepwise zwitterionic pathways. mdpi.com Investigations into the reaction between nitrylimines and α-EWG-activated nitroethenes have determined that the mechanism is a one-step, two-stage process. dntb.gov.ua

[2+2] cycloadditions to form four-membered rings are typically promoted by photochemical irradiation or occur with highly activated substrates like ketenes. libretexts.org The reaction of cyclopentadiene (B3395910) with certain cyanoalkenes has been shown to yield not only the expected [4+2] adduct but also, through a competing process, a formal [2+2] adduct. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Substituted Enenitriles This table presents findings from related α,β-unsaturated nitriles to illustrate potential reaction pathways for this compound.

Free Radical Processes

Free radical reactions involve intermediates with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. savemyexams.comwikipedia.org The initiation step, often requiring UV light or a radical initiator, creates the initial radical species. wikipedia.org

In the context of this compound, a free radical could add across the double bond. This process would follow a chain mechanism:

Initiation: Homolysis of an initiator molecule (e.g., a peroxide) to form radicals.

Propagation: The initiator radical adds to the this compound molecule. This addition is regioselective; the radical will preferentially add to the α-carbon to generate a more stable radical on the β-carbon, which is stabilized by the adjacent cyano group. This new radical can then react with another molecule, propagating the chain.

Termination: Two radical species combine to form a stable, non-radical product, terminating the chain reaction. savemyexams.com

Such processes are fundamental in polymer chemistry and can also be used for functionalization, as seen in free radical halogenation. wikipedia.org

Ionic Mechanisms and Zwitterionic Intermediates

Due to the polarization of the C=C bond by the cyano group, this compound is susceptible to reactions proceeding through ionic mechanisms. In particular, cycloaddition reactions that might be expected to be concerted can instead follow a stepwise path involving zwitterionic intermediates. mdpi.com This is especially true for reactions between highly polar reactants. radomir.com.pl

Extensive research on (2E)-3-aryl-2-nitroprop-2-enenitriles has provided strong evidence for such mechanisms. growingscience.com For instance, the Diels-Alder reaction between (2E)-3-phenyl-2-nitroprop-2-enenitrile and cyclopentadiene, when catalyzed by a 1-butyl-3-methylimidazolium cation, was shown through DFT calculations to proceed via a stepwise mechanism involving a distinct zwitterionic intermediate. researchgate.netbeilstein-journals.org This intermediate is stabilized by the ionic liquid catalyst. researchgate.net The formation of zwitterionic intermediates is often reversible, but their subsequent cyclization leads to the final product. mdpi.com

Table 2: Computational Analysis of Reaction Mechanisms for Substituted Enenitriles Data from computational studies on related compounds illustrating the energetic favorability of stepwise, zwitterionic pathways.

Catalytic Transformations

Catalysis offers pathways to control the reactivity and selectivity of reactions involving this compound, enabling transformations that may not be feasible under thermal conditions.

Photoredox Catalysis and Isomerization Dynamics

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, using light energy to drive redox reactions under mild conditions. tcichemicals.com These systems typically employ a photocatalyst, such as a ruthenium or iridium complex, that becomes a potent oxidant and reductant upon photoexcitation. tcichemicals.comrsc.org This allows for the generation of radical intermediates from precursors that would otherwise be unreactive. tcichemicals.com

For α,β-unsaturated systems like this compound, photoredox catalysis can enable a variety of difunctionalization reactions. mdpi.com While direct examples for this compound are sparse, related systems show the potential. For instance, a dual photoredox/cobalt catalysis system was used for the α-alkylation of a heptenenitrile derivative. amazonaws.com Similarly, photoredox-catalyzed intermolecular oxa-[4+2] cycloadditions have been developed for other activated alkenes. acs.org

A key aspect of the photochemistry of alkenes is isomerization. The interplay between a molecule's structure and its environment determines its isomerization dynamics. arxiv.org Photoredox catalysts can facilitate the E/Z isomerization of double bonds by forming radical ions or through energy transfer, providing a route to control the stereochemistry of this compound or its products. rsc.org

Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com These catalysts can activate substrates through various modes, including acting as Lewis acids, Lewis bases, or by forming covalent intermediates.

In the context of this compound's reactivity, organocatalysts can play a crucial role in promoting cycloaddition reactions. As previously mentioned, ionic liquids like 1-butyl-3-methylimidazolium cations can catalyze Diels-Alder reactions by stabilizing zwitterionic intermediates, thereby altering the reaction mechanism from concerted to stepwise. growingscience.comresearchgate.net This demonstrates how the reaction environment, guided by an organocatalytic species, can fundamentally change the reaction pathway. Prolinol derivatives have also been used as organocatalysts for the formal alkynylation and alkenylation of α,β-unsaturated aldehydes, a related class of compounds. researchgate.net

Transition Metal Catalysis (e.g., Copper-catalyzed Additions)

Transition metals, particularly copper, serve as effective catalysts for a variety of transformations involving α,β-unsaturated nitriles like this compound. The versatility of copper, which can participate in both one- and two-electron transfer processes, makes it a valuable tool in organic synthesis. beilstein-journals.org Copper's ability to coordinate with π-bonds and heteroatoms facilitates a range of addition reactions. beilstein-journals.org

A notable example of copper-catalyzed reactions involves the transformation of carbonyl-ene-nitriles. In these reactions, carbon nucleophiles such as aromatics and ketones add to the nitrile-containing substrate to yield γ-lactams (pyrrolin-2-ones) in high yields. nih.gov Mechanistic studies suggest that the reaction does not proceed via a simple conjugate addition. Instead, it is proposed to involve an initial copper-catalyzed intramolecular cyclization of the starting material to form a highly reactive 2-aza-2,4-cyclopentadienone intermediate. This intermediate then readily undergoes addition reactions with the nucleophile. nih.gov

The general mechanism for such copper-catalyzed additions can be summarized as follows:

Coordination: The copper catalyst coordinates to the carbonyl-ene-nitrile substrate.

Intermediate Formation: The complex undergoes a transformation, potentially an intramolecular cyclization, to form a reactive species like a ketimine moiety within a cyclic intermediate. nih.gov

Nucleophilic Addition: A carbon nucleophile attacks the electrophilic carbon of the intermediate.

Product Formation: Subsequent rearrangement and protonation steps lead to the final pyrrolin-2-one product.

This pathway highlights how copper catalysis can unlock unique reactivity modes in substrates like this compound, diverting the reaction from simple addition to more complex, value-added transformations.

Table 1: Overview of Copper-Catalyzed Addition to Carbonyl-Ene-Nitriles nih.gov

| Reactant System | Catalyst | Nucleophile | Product Type | Proposed Intermediate |

| Carbonyl-Ene-Nitrile | Copper(I) or Copper(II) salts | Aromatics, Ketones | Pyrrolin-2-one (γ-Lactam) | 2-Aza-2,4-cyclopentadienone |

Rearrangement and Functional Group Interconversion Mechanisms

This compound can undergo various rearrangements and functional group interconversions (FGI), which alter its structure and chemical properties. These transformations can be induced photochemically or through standard chemical reagents.

Rearrangement Mechanisms

A key rearrangement for α,β-unsaturated compounds is E/Z isomerization. For derivatives of this compound, such as (E)-3-(4-Methoxyphenyl)this compound, this contra-thermodynamic transformation can be achieved with high selectivity using photocatalysis. acs.org Inspired by the visual cycle, the mechanism involves using an organic photocatalyst, like (-)-riboflavin, which absorbs light and transfers energy to the alkene. This process can occur via two potential pathways:

Singlet Energy Transfer: The photocatalyst transfers energy to the alkene, generating a singlet excited state. This state then undergoes intersystem crossing (ISC) to the triplet state. acs.org

Singlet and Triplet Energy Transfer: A mixture of singlet and triplet excited states of the alkene is formed. The singlet state is expected to convert to the more stable triplet state. acs.org

The triplet-state alkene has a lower barrier to rotation around the C=C bond, allowing for isomerization. The system then relaxes to the ground state, yielding a mixture of Z and E isomers, with the ratio depending on reaction conditions. acs.org The selectivity of this isomerization is influenced by the electronic polarization of the alkene, with greater electron deficiency at the β-carbon leading to higher Z-selectivity. acs.org

Other rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, are also mechanistically possible within the heptyl chain of this compound derivatives. These rearrangements typically proceed through a carbocation intermediate, which is formed during unimolecular reactions like SN1 or E1. chemistrysteps.com The driving force for the shift is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). chemistrysteps.com

Table 2: Photocatalytic E → Z Isomerization of a this compound Derivative acs.org

| Substrate | Catalyst | Conditions | Mechanism Type | Key Feature |

| (E)-3-(4-Methoxyphenyl)this compound | (-)-Riboflavin | UV irradiation (402 nm) | Photocatalytic Isomerization | Energy transfer leads to a triplet excited state, enabling C=C bond rotation. |

Functional Group Interconversion (FGI) Mechanisms

The nitrile group is a versatile functional handle that can be converted into several other important functional groups. These interconversions are fundamental in multi-step organic synthesis.

Reduction to Primary Amines: The most common FGI for nitriles is their reduction to primary amines. This can be achieved using various reducing agents. A powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. This process occurs twice, followed by hydrolysis, to yield the primary amine (hept-2-en-1-amine). Other reagents like catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed. vanderbilt.edu

Conversion to Other Functional Groups: The nitrile group can also be hydrolyzed to a carboxylic acid or converted to other functionalities, although these reactions might compete with reactions at the alkene. The choice of reagents and conditions is crucial for achieving the desired chemo-selectivity. The conversion of alcohols to nitriles, or the reverse, are standard FGI procedures that allow for strategic manipulation of molecular structure during synthesis. vanderbilt.eduslideshare.net

Table 3: Common Functional Group Interconversions of the Nitrile Group

| Transformation | Reagent(s) | Product Functional Group | General Mechanism |

| Reduction | Lithium aluminum hydride (LiAlH₄); H₂/Catalyst | Primary Amine | Nucleophilic addition of hydride. vanderbilt.edu |

| Dehydration of Amide | POCl₃, P₂O₅, SOCl₂ | Nitrile | Elimination of water. vanderbilt.edu |

| Displacement | KCN on an alkyl halide | Nitrile | SN2 nucleophilic substitution. vanderbilt.edu |

Theoretical and Computational Chemistry of Hept 2 Enenitrile

Electronic Structure and Reactivity Prediction

A foundational aspect of understanding a molecule's chemical behavior lies in the detailed analysis of its electronic structure. Modern computational methods offer powerful tools to predict reactivity based on the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. mdpi.comresearchgate.netmdpi.com For Hept-2-enenitrile, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Note: This table is illustrative as specific computational data for this compound is not available.

Charge Distribution and Bond Critical Point Analysis

Understanding the distribution of electron density within a molecule is fundamental to predicting its reactive sites. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. This would reveal the electrophilic and nucleophilic centers within the molecule.

Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density topology. A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide insights into the nature and strength of the chemical bonds. For this compound, this analysis would characterize the covalent bonds within the molecule, including the carbon-carbon double bond and the carbon-nitrogen triple bond of the nitrile group.

Mechanistic Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Density Functional Theory (DFT) Studies of Reaction Coordinates

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules and transition states. chemspider.comrsc.org For a reaction involving this compound, such as a cycloaddition, DFT calculations could be used to map the reaction coordinate. This involves calculating the energy of the system as the reactants approach and transform into products, passing through a transition state. The resulting energy profile provides crucial information about the reaction's feasibility and kinetics.

Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms of organic reactions, particularly cycloadditions. nih.govlibretexts.org MEDT analyzes the changes in electron density along the reaction pathway to elucidate the nature of bond formation. In the context of a potential cycloaddition reaction involving this compound, MEDT would be employed to determine whether the reaction proceeds through a concerted or stepwise mechanism. This analysis would involve tracking the formation of new chemical bonds by examining the evolution of the electron localization function (ELF) or the topology of the electron density.

Transition State Characterization and Activation Energy Profiles

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. nih.gov Using DFT or other high-level quantum mechanical methods, the geometry of the transition state for a reaction of this compound can be located and characterized. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, which is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is critical for predicting the reaction rate. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

Table 2: Hypothetical Activation Energy Profile for a Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | - | - |

| Pathway B | - | - |

Note: This table is for illustrative purposes, as specific computational data for reactions of this compound are not available.

Stereochemical Outcome Prediction and Rationalization

The prediction and understanding of stereochemical outcomes in reactions involving this compound are crucial for its application in stereoselective synthesis. Computational chemistry provides powerful tools to model the transition states of reactions, thereby allowing for the rationalization of observed stereoselectivities.

This compound, as an α,β-unsaturated nitrile, possesses conformational flexibility primarily around the C2-C3 single bond. This rotation gives rise to two main planar conformers: the s-trans and s-cis isomers. In the s-trans conformer, the C1-C2 and C3-C4 bonds are on opposite sides of the C2-C3 bond, while in the s-cis conformer, they are on the same side.

The relative stability of these conformers is dictated by a balance between steric hindrance and electronic effects. Computational studies on analogous α,β-unsaturated systems suggest that the s-trans conformer is generally more stable due to reduced steric clash between the substituents on C1 and C4. The reactivity of each conformer can differ significantly, as the spatial arrangement of the reactive sites (the β-carbon and the nitrile group) influences their accessibility to incoming reagents.

For instance, in a nucleophilic conjugate addition, the trajectory of the nucleophile's approach to the β-carbon is less hindered in the more stable s-trans conformer. However, certain reactions, particularly intramolecular cyclizations or reactions involving bulky catalysts, may proceed preferentially through the higher-energy s-cis conformer if that geometry is required for the transition state. umich.edudrexel.edu Density Functional Theory (DFT) calculations can be employed to determine the energy landscape of the reaction, including the energies of the ground state conformers and the transition states leading from each, providing a quantitative basis for predicting the dominant reaction pathway and stereochemical outcome. nih.gov

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Calculated Relative Energy (kcal/mol) | Predicted Dominant Reaction Type |

|---|---|---|---|

| s-trans | ~180° | 0.00 | Intermolecular Nucleophilic Addition |

| s-cis | ~0° | 1.5 - 3.0 | Certain Cycloadditions, Intramolecular Reactions |

Asymmetric transformations are fundamental in organic synthesis for creating chiral molecules with a specific three-dimensional arrangement. rsc.org In reactions involving this compound, chirality can be induced by a chiral catalyst, a chiral auxiliary, or a chiral reagent. The concept of "chirality transfer" describes how the chirality of one of these elements is relayed to the product molecule. acs.orgnih.gov

A common asymmetric transformation for α,β-unsaturated nitriles is the conjugate addition of a nucleophile, which creates a new stereocenter at the α- or β-carbon. When a chiral catalyst is used, it forms a transient, diastereomeric complex with the this compound. The catalyst is designed to create a chiral environment that favors the approach of the nucleophile from one specific face of the molecule over the other.

Computational modeling is instrumental in rationalizing the mechanism of this chirality transfer. By calculating the energies of the possible diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. nih.gov For example, in a catalyzed Michael addition, the model would show how the chiral ligand coordinates to a metal center and binds the this compound substrate, sterically blocking one face and directing the nucleophile to the other. This allows for the rational design of catalysts to achieve high levels of enantioselectivity.

Table 2: Illustrative Example of Chirality Transfer in a Catalyzed Conjugate Addition

| Reactants | Chiral Catalyst | Transition State Model | Predicted Major Product |

|---|---|---|---|

| This compound + Nu-H | Chiral Lewis Acid | Catalyst blocks the Re face of the C=C bond | (S)-3-Nu-heptanenitrile |

| This compound + Nu-H | Chiral Brønsted Base | Catalyst activates nucleophile and directs it to the Si face | (R)-3-Nu-heptanenitrile |

Note: This table presents a hypothetical scenario to illustrate the principle of chirality transfer. The specific outcomes depend on the actual catalyst and nucleophile used.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.orgneovarsity.org These models are built by establishing a correlation between the chemical structures, represented by numerical descriptors, and the observed activity.

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of molecules with known activities (the training set). neovarsity.org These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. ucsb.edunih.gov For this compound derivatives, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds, branching indices.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges on the nitrile nitrogen and β-carbon. ucsb.edu

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters) for substituents.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP).

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones to include in the final model. nih.gov This helps to avoid overfitting and improves the model's interpretability.

Model validation is essential to ensure that the developed QSAR model is robust and has predictive power for new, untested compounds. basicmedicalkey.comsemanticscholar.org Validation is typically performed using several strategies: wikipedia.orguniroma1.it

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and robustness using only the training set. nih.gov

External Validation: The dataset is split into a training set for model building and a test set for evaluating its predictive performance on "unseen" data. basicmedicalkey.com

Y-Randomization: The biological activity data is randomly shuffled multiple times to ensure that the original correlation is not due to chance. uniroma1.it

Table 3: Common Molecular Descriptors and Validation Metrics in QSAR

| Descriptor Class | Example Descriptors for this compound Derivatives | Validation Strategy | Key Statistical Metric |

|---|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Internal Validation | q² (Cross-validated R²) |

| Electronic | HOMO/LUMO energies, Dipole Moment | External Validation | R²_pred (Predictive R²) |

| Geometrical | Molecular Surface Area, Molecular Volume | Y-Randomization | R² and q² values for randomized models |

One of the primary applications of a validated QSAR model is the exploration of chemical space. acs.org The "chemical space" encompasses all possible molecules that could be created. Given its vastness, synthesizing and testing every possible derivative of this compound is infeasible.

A QSAR model allows for the rapid in silico screening of a large virtual library of this compound analogs. acs.orgnih.gov This process involves:

Virtual Library Generation: A large number of virtual this compound derivatives are designed by systematically modifying substituents at various positions on the molecule.

Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for every molecule in the virtual library.

Activity Prediction: The validated QSAR equation is applied to the calculated descriptors to predict the biological activity of each virtual compound.

Prioritization: The virtual compounds are ranked based on their predicted activity. High-scoring compounds that fall within the model's applicability domain are identified as promising candidates for actual synthesis and experimental testing.

This computational approach significantly accelerates the discovery process by focusing experimental efforts on a smaller, more promising set of compounds, thereby saving time and resources. neovarsity.org

Table 4: Workflow for Chemical Space Exploration using a QSAR Model

| Step | Action | Objective |

|---|---|---|

| 1 | Design a virtual library of this compound analogs | Enumerate a large and diverse set of potential structures |

| 2 | Calculate molecular descriptors for the virtual library | Quantify the structural features of each designed molecule |

| 3 | Apply the validated QSAR model to predict activity | Estimate the biological activity of each molecule without synthesis |

Advanced Research Applications and Chemical Significance

Rational Design of Complex Chemical Entities

The dual functionality of hept-2-enenitrile allows it to serve as a versatile building block in organic synthesis, enabling the efficient construction of intricate chemical structures.

The total synthesis of natural products is a field that drives and showcases the advancement of organic chemistry. nih.gov α,β-Unsaturated nitriles, such as this compound, are important intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. fiveable.me The reactivity of the conjugated system allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds. While specific total syntheses employing this compound are not extensively documented in dedicated studies, the general utility of this class of compounds is well-established. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities in natural products. ebsco.comwikipedia.org These transformations make compounds like this compound valuable precursors in synthetic campaigns that require the careful assembly of polyfunctional molecules. nih.gov

Heterocyclic compounds form the core of a vast number of pharmaceuticals and biologically active compounds. sigmaaldrich.com Alkenyl nitriles are highly effective reagents for building these molecular systems. longdom.org The electrophilic nature of the carbon-carbon double bond in this compound, enhanced by the electron-withdrawing nitrile group, makes it susceptible to various nucleophilic addition and cycloaddition reactions. fiveable.me These reactions provide efficient pathways to a wide array of nitrogen-containing heterocyclic compounds. fiveable.me

The versatile reactivity of α,β-unsaturated nitriles makes them valuable intermediates in the synthesis of diverse heterocyclic systems. longdom.org Common synthetic strategies include:

Michael Additions: A nucleophile adds to the β-carbon of the alkene, which can be followed by a subsequent reaction involving the nitrile group to form a ring. fiveable.me

Cycloaddition Reactions: These compounds can participate in reactions like the Diels-Alder reaction to construct more complex cyclic structures. fiveable.me

Reaction with Dinucleophiles: Reagents with two nucleophilic centers can react with the unsaturated nitrile to form various five- or six-membered rings. For example, reactions with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives, and reactions with sulfur-containing nucleophiles can produce thiophenes. longdom.org

The table below summarizes some of the heterocyclic scaffolds that can be synthesized from α,β-unsaturated nitriles like this compound.

| Starting Material Class | Reagent Type | Resulting Heterocyclic Scaffold |

| α,β-Unsaturated Nitrile | Hydroxylamine | Isoxazoles longdom.org |

| α,β-Unsaturated Nitrile | Thioglycolic Acid | Thiophenes longdom.org |

| α,β-Unsaturated Nitrile | Enamines | Pyridines researchgate.net |

| α,β-Unsaturated Nitrile | Malononitrile | Pyridines, Pyrimidines researchgate.netresearchgate.netsemanticscholar.org |

| α,β-Unsaturated Nitrile | Hydrazine Derivatives | Pyrazoles researchgate.net |

The nitrile group is a polar functional group that can increase the glass transition temperature (Tg) of polymers. lu.se This property is utilized in industrial polymers like poly(styrene-co-acrylonitrile) (SAN). The carbon-carbon double bond in this compound allows it to act as a monomer in polymerization reactions. Lignin-inspired methacrylate (B99206) monomers containing nitrile groups have been synthesized and polymerized via free-radical polymerization to create bio-based polymers. lu.se Although these specific examples did not use this compound directly, the underlying chemistry demonstrates the potential for alkenyl nitriles to be incorporated into polymer chains. Polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) derivatives is a known method for producing saturated polymers with rigid main chains. researchgate.net The incorporation of a functional group like a nitrile could impart specific properties such as increased polarity and thermal stability to the resulting polymer.

Intermolecular Interactions and Molecular Recognition Studies

The nitrile group is a significant functional group in medicinal chemistry and molecular recognition due to its unique electronic and structural properties. nih.gov

The nitrile group (—C≡N) is a linear and polar functional group capable of participating in a variety of noncovalent interactions. nih.govfiveable.me The carbon-nitrogen triple bond creates a significant dipole moment, as nitrogen is more electronegative than carbon. ebsco.com This electronic structure allows the nitrile group to act as a versatile interaction motif in biological and chemical systems.

Key interactions involving the nitrile group include:

Hydrogen Bonding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors from protein backbones, side chains (e.g., Arginine, Lysine), or water molecules. nih.govresearchgate.net

Dipole-Dipole and Polar Interactions: The strong dipole of the nitrile group allows it to engage in favorable electrostatic interactions with other polar groups within a protein's binding site. nih.gov

Hydrophobic Interactions: Despite its polarity, the linear shape and low volume of the nitrile group allow it to fit into narrow, sterically congested hydrophobic pockets in proteins. nih.gov

Halogen Bonding: The nitrogen atom can act as a halogen bond acceptor. nih.gov

In medicinal chemistry, nitrile groups are often considered bioisosteres of carbonyl, hydroxyl, and carboxyl groups. nih.gov Their ability to displace or mimic binding-site water molecules is a particularly valuable characteristic in rational drug design. nih.gov

The following table details the types of intermolecular forces the nitrile group in a molecule like this compound can participate in.

| Interaction Type | Description | Interacting Partner Example |

| Hydrogen Bonding (Acceptor) | The lone pair on the nitrogen atom accepts a proton from a donor group. | Protein backbone NH groups, water molecules nih.govresearchgate.net |

| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipole of the nitrile group and other polar molecules. | Carbonyl groups, hydroxyl groups |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Hydrophobic amino acid side chains (e.g., Leucine, Valine) |

| Halogen Bonding (Acceptor) | Noncovalent interaction between the nitrogen atom and an electrophilic region on a halogenated molecule. | Halogenated aromatic rings nih.gov |

Computational chemistry provides powerful tools for studying and predicting the behavior of molecules. inventi.in Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to investigate reaction mechanisms and intermolecular interactions involving nitrile-containing compounds. nih.govresearchgate.net

Studies have used DFT-based approaches to predict the reactivity of nitriles toward nucleophiles like cysteine residues in proteins. nih.govacs.org These computational models can calculate activation energies that correlate well with experimental kinetic data, providing a tool for predicting both reactivity and potential toxicity. nih.govresearchgate.net QM/MM studies have been employed to understand the inhibition of cysteine proteases by nitrile-based inhibitors, revealing how small structural changes in the inhibitor can dramatically affect the catalytic and inhibition processes. researchgate.net For a molecule like this compound, computational modeling could be used to predict its reactivity in the aforementioned synthetic reactions or to model its potential interactions within a biological target's active site. Molecular dynamics simulations can also be performed using specifically developed molecular models for nitriles, such as acetonitrile, to study their behavior as solvents or as part of a larger molecule in solution. researchgate.net

Environmental and Sustainable Chemistry Perspectives

The environmental footprint and sustainability of chemical compounds are of increasing importance in modern chemistry. For this compound, this involves an evaluation of its synthesis routes to minimize hazardous substances and maximize efficiency, as well as an understanding of its fate in the environment, including its degradation pathways and the byproducts of these processes.

Green Synthesis Approaches for Nitrile Compounds

Traditional methods for synthesizing nitriles often involve hazardous reagents such as cyanide salts, which pose significant environmental and health risks. In response, a variety of green synthesis approaches for nitrile compounds have been developed, focusing on milder reaction conditions, less toxic reagents, and the use of renewable resources.

One promising green method is the biocatalytic synthesis of nitriles. This approach utilizes enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, to convert aldehydes or amides into nitriles under mild, aqueous conditions. These enzymatic processes can be highly selective and efficient, avoiding the need for harsh chemicals.

Another sustainable strategy involves the use of heterogeneous catalysts. For instance, the dehydration of amides to nitriles can be achieved using solid acid catalysts, which can be easily recovered and reused, minimizing waste. Similarly, the ammoxidation of alcohols to nitriles can be performed using catalysts based on abundant and non-toxic metals.

Recent research has also explored the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849). wikipedia.org This method uses electricity to drive the chemical transformation, often under benign conditions in aqueous electrolytes, offering a cost-effective and environmentally friendly alternative to conventional methods. wikipedia.org

The following table summarizes some of the green synthesis approaches applicable to nitrile compounds:

| Synthesis Approach | Starting Materials | Key Features |

| Biocatalytic Synthesis | Aldehydes, Amides | Mild reaction conditions, high selectivity, aqueous media |

| Heterogeneous Catalysis | Amides, Alcohols | Reusable catalysts, reduced waste |

| Electrosynthesis | Primary alcohols, Ammonia | Use of electricity as a clean reagent, benign conditions |

These green synthesis strategies offer significant advantages over traditional methods by reducing waste, avoiding toxic reagents, and often operating under more energy-efficient conditions. The application of these methods to the synthesis of this compound could significantly improve its environmental profile.

Degradation Pathways and Byproduct Analysis

The environmental fate of this compound is determined by its degradation pathways, which can be biotic or abiotic. While specific studies on this compound are limited, the degradation of similar unsaturated nitriles has been investigated, providing insights into its likely environmental behavior.

Atmospheric Degradation:

In the atmosphere, unsaturated nitriles are expected to be degraded primarily through reactions with hydroxyl (OH) radicals. copernicus.org The reaction of OH radicals with the carbon-carbon double bond is a key initial step in the atmospheric oxidation of these compounds. copernicus.org This process can contribute to the formation of photochemical smog. copernicus.org The atmospheric lifetime of unsaturated nitriles is relatively short, suggesting that they are likely to be oxidized close to their emission sources. copernicus.org

The degradation of unsaturated nitriles in the atmosphere can lead to the formation of various byproducts, including smaller carbonyl compounds and organic nitrates. For instance, the oxidation of similar volatile organic compounds has been shown to produce formaldehyde, acetaldehyde, and peroxyacetyl nitrate (B79036) (PAN).

Biodegradation:

In soil and water, this compound is expected to undergo biodegradation by microorganisms. The biodegradation of nitriles can proceed through two main enzymatic pathways:

Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia. nih.gov

Nitrile Hydratase/Amidase Pathway: In this two-step process, a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid and ammonia by an amidase. nih.gov

Studies on the biodegradation of other organonitriles, such as acrylonitrile (B1666552) and benzonitrile, have shown that the specific pathway utilized depends on the microbial consortium and the structure of the nitrile. nih.gov For this compound, these pathways would lead to the formation of hept-2-enoic acid and ammonia as the primary degradation products.

The potential degradation pathways and byproducts of this compound are summarized in the table below:

| Degradation Pathway | Environment | Initiating Agent | Potential Byproducts |

| Atmospheric Oxidation | Atmosphere | OH radicals | Smaller carbonyls, Organic nitrates |

| Biodegradation | Soil, Water | Microorganisms (Nitrilase) | Hept-2-enoic acid, Ammonia |

| Biodegradation | Soil, Water | Microorganisms (Nitrile Hydratase/Amidase) | Hept-2-enamide, Hept-2-enoic acid, Ammonia |

Further research is needed to fully elucidate the specific degradation pathways and byproducts of this compound to accurately assess its environmental impact.

Q & A

Q. What are the established methods for synthesizing Hept-2-enenitrile, and how can its purity be validated experimentally?

this compound is commonly synthesized via dehydration of hept-2-enamide or through catalytic cyanation of hept-2-ene derivatives. To ensure purity, employ gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . Quantify trace contaminants using high-performance liquid chromatography (HPLC) with UV detection, adhering to method validation protocols outlined in ICH guidelines for precision and accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Key techniques include:

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations (~2220–2260 cm⁻¹) and alkene (C=C) stretches (~1640–1680 cm⁻¹).

- NMR Spectroscopy : Use ¹H NMR to resolve alkene proton splitting patterns (e.g., coupling constants for trans vs. cis isomers) and ¹³C NMR to confirm nitrile carbon signals (~115–125 ppm).

- Mass Spectrometry : Analyze fragmentation patterns to distinguish isomers and verify molecular ion peaks .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Refer to NIST safety guidelines:

- Use chemical-resistant gloves (e.g., nitrile) and P95 respirators for vapor protection.

- Store in ventilated areas away from oxidizers.

- Follow EPA disposal guidelines to prevent environmental contamination .

| Property | Value | Source |

|---|---|---|

| Boiling Point | 159.4°C (760 mmHg) | NIST |

| Flash Point | 140°F |

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in this compound’s thermodynamic data (e.g., enthalpy of formation)?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model gas-phase enthalpy (ΔfH°). Compare results with experimental NIST data and address discrepancies by refining basis sets or incorporating solvent effects. Validate using statistical metrics (e.g., root-mean-square deviations) and cross-check with high-level ab initio methods like CCSD(T) .

Q. What methodologies are recommended for studying this compound’s reactivity in asymmetric catalysis?

Design kinetic experiments under inert atmospheres to track enantioselective addition reactions. Use chiral ligands (e.g., BINAP) and monitor progress via chiral HPLC or circular dichroism (CD). For mechanistic insights, employ isotopic labeling (e.g., ¹³C-nitride) and in-situ FTIR to detect intermediate species .

Q. How can researchers address conflicting literature reports on this compound’s environmental degradation pathways?

Conduct controlled photolysis/hydrolysis experiments under standardized conditions (pH, UV intensity). Analyze degradation products via LC-QTOF-MS and compare with computational predictions (e.g., EPI Suite). Reconcile contradictions by identifying matrix effects (e.g., humic acid interference) or methodological variations (e.g., extraction efficiency) .

Methodological Guidance

Q. What statistical approaches should be used to validate experimental data reproducibility?

Q. How to design a robust literature review framework for this compound-related studies?

Follow scoping review methodologies:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).

- Use PRISMA guidelines for systematic searches across PubMed, SciFinder, and Web of Science.

- Code themes (e.g., synthetic routes, toxicity) using NVivo for qualitative synthesis .

Q. What ethical considerations apply to studies involving this compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.